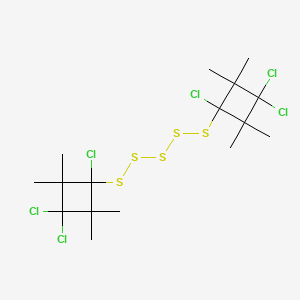
Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)pentasulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)pentasulfane is a chemical compound known for its unique structure and properties. It contains multiple chlorine atoms and a pentasulfane group, making it an interesting subject for various chemical studies and applications .
Méthodes De Préparation
The synthesis of Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)pentasulfane involves several steps. One common method includes the reaction of 1,3,3-trichloro-2,2,4,4-tetramethylcyclobutane with sulfur compounds under controlled conditions. The reaction typically requires specific temperatures and catalysts to ensure the correct formation of the pentasulfane group .
Analyse Des Réactions Chimiques
Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)pentasulfane undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can break down the pentasulfane group into smaller sulfur-containing compounds.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Applications De Recherche Scientifique
Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)pentasulfane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Studies have explored its potential as an antimicrobial agent due to its unique structure.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)pentasulfane involves its interaction with molecular targets through its chlorine and sulfur groups. These interactions can disrupt biological pathways or facilitate chemical reactions, depending on the context of its use .
Comparaison Avec Des Composés Similaires
Similar compounds to Bis(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)pentasulfane include other sulfur-containing cyclobutyl compounds. its unique combination of chlorine atoms and a pentasulfane group sets it apart, providing distinct chemical properties and reactivity. Examples of similar compounds include trisulfide derivatives and other chlorinated cyclobutyl compounds .
Propriétés
Numéro CAS |
872880-26-7 |
|---|---|
Formule moléculaire |
C16H24Cl6S5 |
Poids moléculaire |
589.4 g/mol |
Nom IUPAC |
1,1,3-trichloro-2,2,4,4-tetramethyl-3-[(1,3,3-trichloro-2,2,4,4-tetramethylcyclobutyl)pentasulfanyl]cyclobutane |
InChI |
InChI=1S/C16H24Cl6S5/c1-9(2)13(17,18)10(3,4)15(9,21)23-25-27-26-24-16(22)11(5,6)14(19,20)12(16,7)8/h1-8H3 |
Clé InChI |
IEACBAXGNWIGNI-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C(C1(Cl)Cl)(C)C)(SSSSSC2(C(C(C2(C)C)(Cl)Cl)(C)C)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzene, 1-(3-butenyl)-2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B14186645.png)
![3-[(4-Ethenylphenyl)methyl]oxolan-2-one](/img/structure/B14186651.png)

![S-1,3-Benzothiazol-2-yl 3-[(2-hydroxypropyl)amino]butanethioate](/img/structure/B14186655.png)



![Ethyl 4-{[2-(4-chlorophenoxy)hexyl]oxy}benzoate](/img/structure/B14186683.png)

![(1E)-1-(1H-indol-3-ylmethylidene)-3-[(E)-1H-indol-3-ylmethylideneamino]thiourea](/img/structure/B14186695.png)
![{4-[(E)-(Phenylimino)methyl]phenyl}methanol](/img/structure/B14186699.png)

